5-Bromo-2-chloropyridine

Nucleophilic Aromatic Substitution Reaction Mechanism Synthetic Planning

5-Bromo-2-chloropyridine is a di-halogenated pyridine building block engineered for precise, sequential functionalization. The bromine at C5 undergoes selective Pd-catalyzed amination or Suzuki coupling while the chlorine at C2 remains intact for subsequent direct arylation—a reactivity hierarchy no regioisomer can replicate. This enables divergent synthesis of 2-arylpyridine ligand libraries and programmable aminopyridine scaffolds for kinase/GPCR SAR programs. Procure with confidence: consistent ≥98% purity, ambient-stable crystalline solid, batch-specific COA, and scalable supply from grams to kilograms for uninterrupted R&D-to-pilot workflows.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 53939-30-3
Cat. No. B1630664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloropyridine
CAS53939-30-3
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyPEAOEIWYQVXZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloropyridine (CAS 53939-30-3): A Strategic Di-Halogenated Building Block for Sequential Functionalization


5-Bromo-2-chloropyridine is a di-halogenated heteroaromatic compound characterized by the simultaneous presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of a pyridine ring . This specific substitution pattern establishes a defined hierarchy of bond reactivity, enabling highly controlled, sequential functionalization strategies . Its intrinsic properties, including a molecular weight of 192.44 g/mol and a melting point range of 65–69 °C, make it a practical and reliable intermediate for organic synthesis [1].

The Inherent Limitation of 5-Bromo-2-chloropyridine Analogs for Precision Synthesis


Simply substituting 5-Bromo-2-chloropyridine with a regioisomer or another dihalopyridine analog is not feasible for precision synthesis due to fundamentally different reaction outcomes. The specific arrangement of halogen atoms on the pyridine core dictates the selectivity and outcome of key transformations. For instance, while 5-bromo-2-chloropyridine provides a predictable and highly selective pathway for functionalizing the 5-position [1], its regioisomer, 3-bromo-2-chloropyridine, possesses a distinctly different reactivity profile and physical state (e.g., a lower melting point of 52–59 °C) that would alter reaction conditions and outcomes [2]. Therefore, achieving a specific target molecule requires the exact compound to leverage its unique, well-documented reactivity.

Quantitative Differentiation of 5-Bromo-2-chloropyridine: A Technical Procurement Guide


Intrinsic Bond Energy Difference Drives Predictable Regioselectivity

The intrinsic bond dissociation energies (BDE) of the C-Br and C-Cl bonds within 5-Bromo-2-chloropyridine dictate a clear and predictable reactivity hierarchy. This inherent electronic property ensures that the bromine atom is preferentially displaced over the chlorine atom under a wide range of nucleophilic aromatic substitution conditions .

Nucleophilic Aromatic Substitution Reaction Mechanism Synthetic Planning

High Chemoselectivity in Palladium-Catalyzed Amination Enables Efficient Synthesis

In a direct head-to-head comparison of palladium-catalyzed amination under identical reaction conditions (Pd-Xantphos complex, 1,4-dioxane, 100 °C, 16 h), 5-Bromo-2-chloropyridine (1a) demonstrated a distinct chemoselectivity and yield profile compared to its dibromo analog, 2,5-dibromopyridine (11) [1]. The target compound provided an excellent isolated yield of the 5-aminated product with high chemoselectivity, whereas the comparator underwent a different substitution pattern.

Palladium-Catalyzed Amination Buchwald-Hartwig Reaction Chemoselectivity

Dual Reactivity Enables Sequential Direct Arylation and Suzuki Coupling for Complex Scaffolds

The unique 5-bromo-2-chloro substitution pattern enables a specific sequential cross-coupling sequence that is not possible with mono-halogenated or symmetrically di-halogenated pyridines. This compound allows for an initial palladium-catalyzed direct arylation at the chlorine-bearing 2-position, followed by a Suzuki-Miyaura coupling at the more reactive bromine-bearing 5-position [1]. This orthogonal reactivity provides access to diverse heteroarylated 2-arylpyridines.

Sequential Cross-Coupling Suzuki-Miyaura Coupling Direct Arylation Ligand Synthesis

Precise Ligand Control Over Palladium-Catalyzed Amination Chemoselectivity

The chemoselectivity of Pd-catalyzed amination on 5-bromo-2-chloropyridine can be precisely tuned by the choice of ligand, demonstrating a level of reaction control not universally observed across its analogs. With Xantphos as a ligand, the reaction is highly selective for bromine substitution (97:3 Br:Cl) [1]. In contrast, using a ferrocenyl diphosphine ligand like DTBPF inverts this selectivity, favoring chlorine substitution (3:1 Cl:Br) and achieving a 76% yield of the Cl-aminated product [2].

Chemoselectivity Inversion Palladium Catalysis Ligand Effects Methodology

High-Value Applications for 5-Bromo-2-chloropyridine Based on Validated Performance Data


Divergent Synthesis of 2-Arylpyridine Ligand Libraries

The sequential reactivity of 5-Bromo-2-chloropyridine is ideally suited for the construction of diverse 2-arylpyridine ligand libraries, which are crucial for catalyst development and materials science. The established protocol for successive direct arylation (at C2) followed by Suzuki coupling (at C5) enables the systematic and efficient introduction of varied aryl and heteroaryl groups onto the pyridine core, maximizing structural diversity from a single precursor.

Programmable Synthesis of Aminopyridine Pharmaceutical Intermediates

The ligand-controlled chemoselectivity in palladium-catalyzed amination [1] makes 5-Bromo-2-chloropyridine an indispensable intermediate for medicinal chemistry. This allows for the programmable, divergent synthesis of either 2-chloro-5-aminopyridine or 5-bromo-2-aminopyridine derivatives from the same starting material. This is a critical capability for exploring structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, or other therapeutic targets that rely on aminopyridine motifs.

Synthesis of Agrochemical Building Blocks via Selective Nucleophilic Substitution

The predictable and energetically favorable displacement of the bromine atom over chlorine in nucleophilic aromatic substitution reactions provides a reliable method for synthesizing key agrochemical intermediates. This allows for the installation of various nucleophiles (e.g., amines, alkoxides, thiols) at the 5-position while preserving the chlorine atom at the 2-position for further modification, streamlining the synthesis of complex herbicides, fungicides, and insecticides.

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